REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH2:13][CH:12]3[CH2:14][CH:9]([CH2:10][N:11]3C(OC(C)(C)C)=O)[CH:8]=2)[CH:2]=1.N1C=CC=C(C2CC3CC(C=2)N(C(OC(C)(C)C)=O)C3)C=1>CO.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:13][CH:12]3[CH2:14][CH:9]([CH2:10][NH:11]3)[CH2:8]2)[CH:2]=1
|
Name
|
t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-2-ene-6-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1=CC2CN(C(C1)C2)C(=O)OC(C)(C)C
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Name
|
t-butyl 3-(3-pyridinyl)-6-azabicyclo[3.2.1]oct-3-ene-6-carboxylate
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=1CC2CN(C(C1)C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
|
Type
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CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
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ADDITION
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Details
|
treated with trifluoroacetic acid (2 ml)
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
partitioned between water and dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the filtered solution was concentrated to dryness by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1CC2CNC(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |